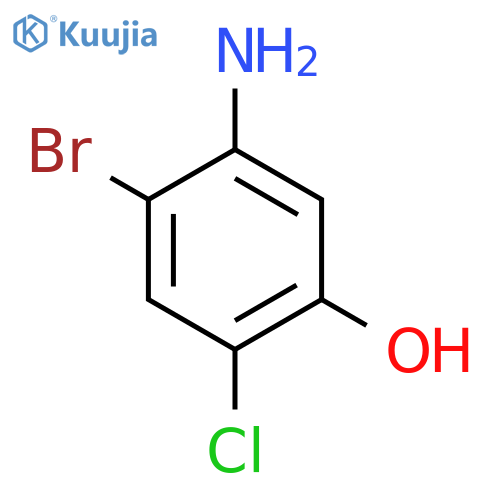

Cas no 1232505-77-9 (5-Amino-4-bromo-2-chlorophenol)

1232505-77-9 structure

商品名:5-Amino-4-bromo-2-chlorophenol

CAS番号:1232505-77-9

MF:C6H5BrClNO

メガワット:222.466999769211

MDL:MFCD27942409

CID:2107588

5-Amino-4-bromo-2-chlorophenol 化学的及び物理的性質

名前と識別子

-

- 5-amino-4-bromo-2-chloroPhenol

- AHVAEBUVWFXKIV-UHFFFAOYSA-N

- 5-amino-4-bromo-2-chloro-phenol

- Phenol,5-amino-4-bromo-2-chloro-

- Phenol, 5-amino-4-bromo-2-chloro-

- 5-Amino-4-bromo-2-chlorophenol

-

- MDL: MFCD27942409

- インチ: 1S/C6H5BrClNO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2

- InChIKey: AHVAEBUVWFXKIV-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C=C1N)O)Cl

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 124

- トポロジー分子極性表面積: 46.2

5-Amino-4-bromo-2-chlorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR48111-250mg |

5-Amino-4-bromo-2-chlorophenol |

1232505-77-9 | 95% | 250mg |

£130.00 | 2025-02-20 | |

| A2B Chem LLC | AA26023-100mg |

5-Amino-4-bromo-2-chlorophenol |

1232505-77-9 | 95% | 100mg |

$207.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D758778-100mg |

Phenol, 5-amino-4-bromo-2-chloro- |

1232505-77-9 | 95% | 100mg |

$375 | 2024-06-08 | |

| Aaron | AR000KXF-100mg |

Phenol, 5-amino-4-bromo-2-chloro- |

1232505-77-9 | 95% | 100mg |

$88.00 | 2023-12-16 | |

| Aaron | AR000KXF-250mg |

Phenol, 5-amino-4-bromo-2-chloro- |

1232505-77-9 | 95% | 250mg |

$182.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130770-250mg |

5-AMINO-4-BROMO-2-CHLOROPHENOL |

1232505-77-9 | 97% | 250mg |

¥2004.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D758778-250mg |

Phenol, 5-amino-4-bromo-2-chloro- |

1232505-77-9 | 95% | 250mg |

$660 | 2025-02-24 | |

| eNovation Chemicals LLC | D758778-100mg |

Phenol, 5-amino-4-bromo-2-chloro- |

1232505-77-9 | 95% | 100mg |

$375 | 2025-02-24 | |

| eNovation Chemicals LLC | D758778-250mg |

Phenol, 5-amino-4-bromo-2-chloro- |

1232505-77-9 | 95% | 250mg |

$660 | 2025-02-28 | |

| eNovation Chemicals LLC | D758778-250mg |

Phenol, 5-amino-4-bromo-2-chloro- |

1232505-77-9 | 95% | 250mg |

$660 | 2024-06-08 |

5-Amino-4-bromo-2-chlorophenol 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

1232505-77-9 (5-Amino-4-bromo-2-chlorophenol) 関連製品

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1232505-77-9)5-Amino-4-bromo-2-chlorophenol

清らかである:99%

はかる:1g

価格 ($):435